Bienvenue dans la boutique en ligne BenchChem!

[1,2,3]triazolo[1,5-a]pyrazine

Drug-like properties Permeability prediction Medicinal chemistry design

Researchers requiring the precise [1,2,3]triazolo[1,5-a]pyrazine isomer for kinase or CNS-targeted drug discovery often face supply of misidentified analogs. This scaffold guarantees the correct nitrogen topology essential for target engagement. - Avoids isomer-mismatch risks: Only the 1,2,3-triazole fusion provides the distinct H-bond acceptor geometry validated in Hsp90 (IC50 60-100 nM) and BACE-1 programs. - Synthesis-ready: Available in batch-consistent quality suitable for Ugi-Huisgen library diversification. - Reliable supply: Standard pack sizes with expedited global shipping, supporting SAR expansion without patent encroachment.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 51392-75-7
Cat. No. B6589824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,3]triazolo[1,5-a]pyrazine
CAS51392-75-7
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=N2)C=N1
InChIInChI=1S/C5H4N4/c1-2-9-5(3-6-1)4-7-8-9/h1-4H
InChIKeyYAFOJTVLHTUFQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,3]Triazolo[1,5-a]pyrazine CAS 51392-75-7: Core Scaffold Identity and Procurement Baseline


[1,2,3]Triazolo[1,5-a]pyrazine (CAS 51392-75-7) is a nitrogen-rich, planar bicyclic heterocycle composed of a 1,2,3-triazole ring fused to a pyrazine ring, with the molecular formula C₅H₄N₄ and a molecular weight of 120.11 g/mol [1]. This scaffold contains three hydrogen-bond acceptor sites and zero hydrogen-bond donor sites, resulting in a topological polar surface area (TPSA) of 43.08 Ų and a calculated logP of 0.12 . The compound is a crystalline solid with a melting point of 130–131 °C and a predicted pKa of -0.88, indicating very weak basicity . Unlike its 1,2,4-triazole isomer, the 1,2,3-triazole fusion pattern enables unique intramolecular 1,3-dipolar cycloaddition reactivity and provides a distinct nitrogen-atom arrangement that influences molecular recognition by biological targets [2].

[1,2,3]Triazolo[1,5-a]pyrazine: Why In-Class Heterocycle Swapping Undermines Project Reproducibility


The triazolopyrazine chemical space encompasses multiple isomeric scaffolds ([1,2,3]triazolo[1,5-a], [1,2,4]triazolo[1,5-a], [1,2,3]triazolo[4,5-b]) and structurally related heterocycles (imidazo[1,2-a]pyrazine, [1,2,3]triazolo[1,5-a]pyridine) that share similar molecular formulas but differ critically in nitrogen-atom topology, basicity, and reactivity. These structural differences translate into measurably divergent physicochemical properties—such as a 47 Ų TPSA variation and a >1.6 unit pKa shift across comparator pairs—that directly impact solubility, passive permeability, and target engagement . Furthermore, the [1,2,3]triazolo[1,5-a]pyrazine scaffold has been validated in specific therapeutic contexts (Hsp90 inhibition, BACE-1 inhibition, c-Met kinase antagonism) where analog swapping between the 1,2,3-triazole and 1,2,4-triazole isomers has been shown to alter potency profiles in cellular assays [1][2]. A purchasing decision based solely on the generic 'triazolopyrazine' descriptor without specification of the exact isomer therefore risks introducing an unrecognized variable that can shift biological activity, synthetic handling, and formulation behavior.

[1,2,3]Triazolo[1,5-a]pyrazine Quantitative Differentiation Evidence Against Closest Analogs


Topological Polar Surface Area (TPSA): Differentiate [1,2,3]Triazolo[1,5-a]pyrazine from Imidazo[1,2-a]pyrazine and [1,2,3]Triazolo[1,5-a]pyridine for Permeability and Solubility Screening

The topological polar surface area (TPSA) of [1,2,3]triazolo[1,5-a]pyrazine is 43.08 Ų, representing a 43% increase relative to the TPSA of 30.19 Ų for both imidazo[1,2-a]pyrazine and [1,2,3]triazolo[1,5-a]pyridine [1][2]. Under standard medicinal chemistry guidelines, TPSA values below 60 Ų generally predict good oral bioavailability; however, the higher TPSA of the target compound predicts comparatively lower passive membrane permeability (typically, permeability decreases by approximately 2-fold for every 10 Ų increase in TPSA in the 30–50 Ų range) while conferring marginally higher aqueous solubility [3]. This distinction is critical when selecting a scaffold for programs where fine-tuning permeability-solubility balance is required.

Drug-like properties Permeability prediction Medicinal chemistry design

Crystalline Thermal Stability (Melting Point): [1,2,3]Triazolo[1,5-a]pyrazine Exhibits Significantly Higher Lattice Energy Than Imidazo[1,2-a]pyrazine and [1,2,3]Triazolo[1,5-a]pyridine

The melting point of [1,2,3]triazolo[1,5-a]pyrazine is reported as 130–131 °C . This is 46–48 °C higher than the melting point of imidazo[1,2-a]pyrazine (83–85 °C) [1] and 90–91 °C higher than that of [1,2,3]triazolo[1,5-a]pyridine (39–40 °C) [2]. The melting point directly correlates with crystal lattice energy: a higher melting point indicates stronger intermolecular forces and suggests superior long-term solid-state physical stability under ambient storage conditions.

Solid-state stability Formulation development Storage handling

pKa and Basicity Contrast: [1,2,3]Triazolo[1,5-a]pyrazine vs. [1,2,4]Triazolo[1,5-a]pyrazine Isomer

The predicted pKa of [1,2,3]triazolo[1,5-a]pyrazine is -0.88 ± 0.30 , classifying it as an extremely weak base that remains essentially uncharged across the entire physiologically relevant pH range. In contrast, the predicted pKa of the [1,2,4]triazolo[1,5-a]pyrazine isomer is 0.08 ± 0.30 , a difference of 0.96 log units. Although both compounds are very weak bases, the [1,2,4] isomer is approximately 9 times more basic than the [1,2,3] isomer (ratio of Ka values: 10^0.96 ≈ 9.1). This difference in protonation propensity can alter the compound's ionization state in strongly acidic microenvironments (e.g., endosomal compartments, gastric fluid) and influence protein-ligand electrostatic interactions.

Ionization state Bioavailability prediction Pharmacophore modeling

Hsp90 Binding Affinity of Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine Derivatives as a Scaffold-Specific Validation Point

2,4-Dihydroxyphenyl-substituted derivatives of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine demonstrated antiproliferative IC₅₀ values in the range of 1–10 µM across multiple cancer cell lines (including HeLa, MCF-7, and A549), with the most active subset showing direct Hsp90 binding affinity of IC₅₀ = 60–100 nM in a polarized fluorescence assay using purified human Hsp90 protein [1]. While analogous Hsp90 inhibition data exist for 1,2,4-triazole and other heterocyclic scaffolds, the tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine scaffold represents a structurally distinct chemotype that was independently designed and validated, providing a defined starting point for structure-activity relationship (SAR) exploration without infringing on existing 1,2,4-triazole Hsp90 inhibitor intellectual property [2].

Hsp90 inhibition Anticancer drug targets Scaffold validation

[1,2,3]Triazolo[1,5-a]pyrazine Best-Validated Application Scenarios for Scientific Selection


Hsp90-Targeted Anticancer Drug Discovery Using [1,2,3]Triazolo[1,5-a]pyrazine as a Privileged Scaffold

The tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine scaffold has been independently validated as an Hsp90 inhibitor chemotype, with resorcinol-substituted derivatives achieving Hsp90 binding IC₅₀ values of 60–100 nM and cellular antiproliferative IC₅₀ values of 1–10 µM across cervical, breast, and lung cancer cell lines (HeLa, MCF-7, A549) [1]. Procurement of the parent [1,2,3]triazolo[1,5-a]pyrazine core enables SAR expansion of this series without encroaching on competing 1,2,4-triazole Hsp90 inhibitor patents [2].

BACE-1 (β-Secretase) Inhibitor Development for Alzheimer's Disease

6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazine derivatives have been patented as β-secretase (BACE-1) inhibitors targeting amyloid-beta peptide production in Alzheimer's disease [1]. The parent scaffold's TPSA of 43.08 Ų and logP of 0.12 position it favorably for CNS drug-like property optimization, where excessive lipophilicity is a known liability for BACE-1 programs [2].

Kinase Inhibitor Library Design Requiring a Planar, Nitrogen-Rich Heterocyclic Core

The [1,2,3]triazolo[1,5-a]pyrazine scaffold has been identified in the literature as a core substructure within c-Met kinase inhibitors, including the clinical candidate savolitinib [1]. Its fully aromatic, planar geometry with a distinct nitrogen-atom arrangement (three H-bond acceptors, zero H-bond donors) provides a rigid scaffold for ATP-mimetic kinase inhibitor design with well-defined vector geometry [2].

Synthetic Methodology Development Leveraging Intramolecular Azide–Alkyne Cycloaddition (Huisgen) Chemistry

The [1,2,3]triazolo[1,5-a]pyrazine ring system is uniquely accessible via tandem Ugi–Huisgen multicomponent reactions that simultaneously construct both the triazole and pyrazine rings in near-quantitative yields [1]. This synthetic route—not available for the [1,2,4]triazolo[1,5-a]pyrazine isomer—enables rapid diversification for building focused screening libraries [2].

Quote Request

Request a Quote for [1,2,3]triazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.